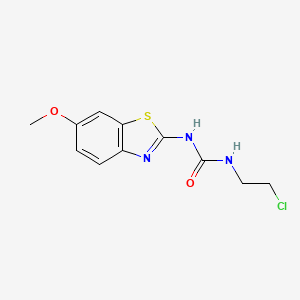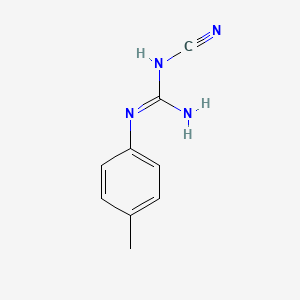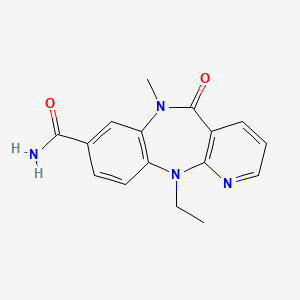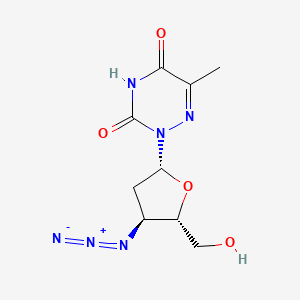
3'-Azido-3'-deoxy-6-azathymidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Azido-3’-deoxy-6-azathymidine is a synthetic nucleoside analogue that has been extensively studied for its antiviral properties. It is a derivative of thymidine, where the hydroxyl group at the 3’ position is replaced by an azido group, and the 6-aza modification is introduced into the thymine base. This compound is known for its role as a reverse transcriptase inhibitor, particularly in the treatment of HIV/AIDS.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Azido-3’-deoxy-6-azathymidine typically involves multiple steps starting from thymidine. One common method includes the following steps :
Protection of the 5’-hydroxyl group: This is often achieved using a silyl protecting group.
Azidation at the 3’ position: The 3’-hydroxyl group is converted to a leaving group, such as a tosylate, which is then displaced by an azide ion.
Deprotection of the 5’-hydroxyl group: The silyl protecting group is removed to yield the final product.
Industrial Production Methods
Industrial production of 3’-Azido-3’-deoxy-6-azathymidine follows similar synthetic routes but is optimized for higher yields and purity. This often involves the use of automated synthesis equipment and stringent quality control measures to ensure consistency and safety .
Analyse Des Réactions Chimiques
Types of Reactions
3’-Azido-3’-deoxy-6-azathymidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form reactive intermediates.
Reduction: The azido group can be reduced to an amine.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents like hydrogen peroxide or peracids.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
Oxidation: Produces reactive intermediates that can further react to form various products.
Reduction: Yields 3’-amino-3’-deoxy-6-azathymidine.
Substitution: Forms substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3’-Azido-3’-deoxy-6-azathymidine has a wide range of applications in scientific research:
Mécanisme D'action
The primary mechanism of action of 3’-Azido-3’-deoxy-6-azathymidine involves its incorporation into the viral DNA by the reverse transcriptase enzyme. Once incorporated, it acts as a chain terminator, preventing the elongation of the viral DNA strand. This effectively halts the replication of the virus. The compound must be phosphorylated to its active triphosphate form to exert its effects .
Comparaison Avec Des Composés Similaires
3’-Azido-3’-deoxy-6-azathymidine is often compared with other nucleoside analogues such as:
Zidovudine: Another thymidine analogue with similar antiviral properties.
Lamivudine: A cytidine analogue used in combination therapies for HIV.
Stavudine: A thymidine analogue with a different mechanism of action.
Uniqueness
What sets 3’-Azido-3’-deoxy-6-azathymidine apart is its specific azido modification, which enhances its ability to inhibit reverse transcriptase and its effectiveness in treating HIV/AIDS .
Propriétés
Numéro CAS |
111496-01-6 |
|---|---|
Formule moléculaire |
C9H12N6O4 |
Poids moléculaire |
268.23 g/mol |
Nom IUPAC |
2-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C9H12N6O4/c1-4-8(17)11-9(18)15(13-4)7-2-5(12-14-10)6(3-16)19-7/h5-7,16H,2-3H2,1H3,(H,11,17,18)/t5-,6+,7+/m0/s1 |
Clé InChI |
MACMXKSWRALLJO-RRKCRQDMSA-N |
SMILES isomérique |
CC1=NN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N=[N+]=[N-] |
SMILES canonique |
CC1=NN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


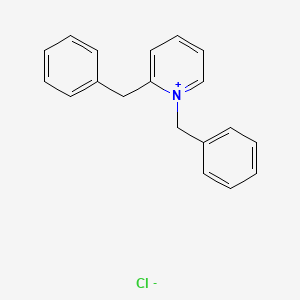


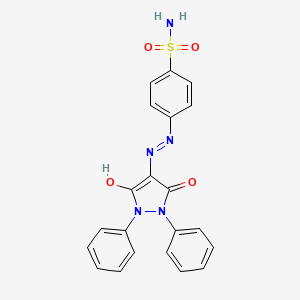


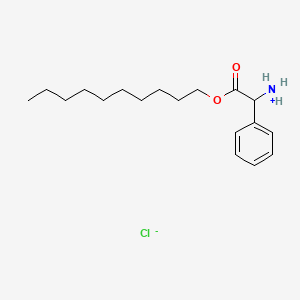
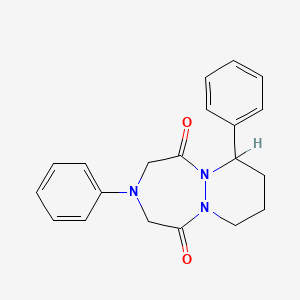
![n-(4-{[4-(Acetylamino)phenyl]sulfonyl}phenyl)butanamide](/img/structure/B12808107.png)
